Product packaging for Aminopterine(Cat. No.:CAS No. 1236566-87-2)

Aminopterine

Cat. No.: B1146374
CAS No.: 1236566-87-2
M. Wt: 440.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Antifolates in Biomedical Research

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid (vitamin B9). Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the replication and division of cells. By inhibiting the action of enzymes involved in folate metabolism, antifolates can selectively target rapidly dividing cells, such as cancer cells. This principle has made them a cornerstone of cancer treatment and has spurred extensive biomedical research into their mechanisms of action and potential therapeutic applications for various diseases. nih.gov

Overview of Aminopterine's Role as a Folate Antagonist

This compound was one of the first antifolates to be synthesized and studied. It functions as a potent and competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). selleckchem.com DHFR is a critical enzyme that converts dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair. By binding tightly to DHFR, this compound depletes the cellular pool of tetrahydrofolate, thereby halting DNA replication and cell division. This mechanism of action established the foundational principle of folate antagonism in chemotherapy. nih.gov

Scope and Research Trajectories for this compound

Initial research with this compound in the late 1940s led to the first-ever temporary remissions in children with acute lymphoblastic leukemia (ALL), a landmark achievement in the history of medicine. nih.govhaematologica.org Although largely replaced in clinical practice by the less toxic methotrexate (B535133), this compound continues to be a valuable tool in biomedical research. cambridge.org Current research trajectories include its re-evaluation in specific cancer types, the development of novel derivatives with improved therapeutic indices, and its use as a research tool to understand folate metabolism and drug resistance. researchgate.netlife-science-alliance.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₂₀N₈O₅ B1146374 Aminopterine CAS No. 1236566-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZGACDUOSZQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858993
Record name N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54-62-6, 1236566-87-2
Record name aminopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name aminopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical and Pharmacological Profile

Chemical Structure and Properties

Aminopterine, with the chemical formula C₁₉H₂₀N₈O₅, is a 4-amino analog of folic acid. Its structure is characterized by a pteridine (B1203161) ring, a para-aminobenzoic acid moiety, and a glutamic acid residue. The key structural difference from folic acid is the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring, which is crucial for its high-affinity binding to dihydrofolate reductase.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₉H₂₀N₈O₅
Molecular Weight 440.41 g/mol
Appearance Yellow to orange crystalline powder

Mechanism of Action as a DHFR Inhibitor

This compound's primary pharmacological effect is the potent inhibition of dihydrofolate reductase (DHFR). The binding of this compound to the active site of DHFR is extremely tight, with a Ki (inhibition constant) in the picomolar range, making it one of the most potent enzyme inhibitors known. selleckchem.comnih.gov This near-irreversible binding prevents the reduction of dihydrofolate to tetrahydrofolate. The resulting depletion of tetrahydrofolate cofactors disrupts the synthesis of thymidylate and purine (B94841) nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death, particularly in rapidly proliferating cells.

Synthesis and Derivatives

Key Synthetic Methodologies

The synthesis of aminopterine and its analogs has been a subject of medicinal chemistry research for decades. Early synthetic routes involved the condensation of a pteridine (B1203161) precursor with a p-aminobenzoylglutamate derivative. More recent methodologies have focused on improving yield and purity. For instance, the synthesis of rotationally restricted analogues of this compound has been achieved to explore the conformational requirements for binding to DHFR and the reduced folate carrier (RFC). acs.orgacs.org

Development of this compound Analogues

The development of this compound analogues has been driven by the desire to enhance therapeutic efficacy and reduce toxicity. Researchers have synthesized various derivatives by modifying the pteridine ring, the benzene (B151609) ring, or the glutamate (B1630785) moiety. For example, 5-deazaaminopterin (B8673772) and its 5-methyl analogue have demonstrated significant anticancer activity in vitro and in vivo. nih.gov Another approach involves replacing the glutamate residue with other amino acids, such as ornithine, to create analogues with dual inhibitory action against both DHFR and folylpolyglutamate synthetase (FPGS). nih.gov

Preclinical Research

In Vitro Studies

In vitro studies have been instrumental in characterizing the cytotoxic effects of aminopterine against various cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.

Table 2: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell Line Cancer Type Median IC50 (nM)
CCRF-CEM Acute Lymphoblastic Leukemia 17
NALM-6 Acute Lymphoblastic Leukemia -
MOLM-13 Acute Myeloid Leukemia -
RPMI-8226 Multiple Myeloma -

A preclinical study comparing traditional and novel antifolates in pediatric leukemia and lymphoma cell lines found that aminopterin (B17811) had a lower median IC50 (17 nM) than methotrexate (B535133) (78 nM). nih.gov

In Vivo Studies in Animal Models

Animal models have been crucial for evaluating the in vivo efficacy of this compound. Early studies in mice with transplantable lymphoid leukemias demonstrated that this compound could prolong survival time compared to untreated controls. cabidigitallibrary.org More recent preclinical studies have compared the in vivo activity of this compound and methotrexate in xenograft models of acute lymphoblastic leukemia and lymphoma. These studies have shown that both drugs can significantly extend event-free survival in mice bearing certain xenografts, with equivalent activity. nih.gov

In a rat model of adjuvant-induced arthritis, a folate receptor-targeted conjugate of aminopterin demonstrated significant anti-inflammatory activity, suggesting a potential application in autoimmune diseases. nih.gov

Mechanisms of Resistance to Aminopterine

Genetic Basis of Aminopterine Resistance

The development of resistance is frequently rooted in genetic alterations that either reduce the effective concentration of the drug at its target site or alter the target itself.

A primary mechanism of resistance to this compound and other antifolates involves genetic changes affecting the DHFR enzyme. nih.gov Cells can develop resistance by increasing the amount of DHFR they produce, a phenomenon often caused by the amplification of the DHFR gene. ias.ac.incancernetwork.com This amplification can be observed cytologically as double minutes or abnormally banded regions in chromosomes. ias.ac.in In experimental settings, selecting cell lines with increasing concentrations of aminopterin (B17811) has led to the isolation of highly resistant lines that exhibit a correspondingly high level of DHFR activity, sometimes up to 100 times that of wild-type cells, due to the presence of a large homogeneously staining region on a chromosome. ias.ac.in This suggests a stepwise process where progressive gene amplification confers increasing levels of resistance. ias.ac.in

In addition to overproduction of the normal enzyme, mutations within the DHFR gene can also confer resistance. cancernetwork.com These mutations result in an altered form of the DHFR enzyme that has a lower binding affinity for aminopterin and its analogue, methotrexate (B535133). ias.ac.inmdpi.com While the enzyme's catalytic efficiency may be reduced as a consequence, the decreased inhibition by the drug allows the cell to survive. nih.gov Studies have identified several amino acid substitutions in DHFR from resistant mammalian cell lines that lower the enzyme's inhibition by methotrexate. nih.gov However, research on blast cells from relapsed pediatric leukemia patients did not find such resistance mutations, suggesting that this mechanism may be less common in clinical settings, possibly because significant gene amplification would be needed to compensate for the lowered catalytic efficiency of the mutant enzymes. nih.gov

Table 1: Reported DHFR Mutations Associated with Antifolate Resistance

Original Amino AcidPositionSubstituted Amino AcidAssociated Drug ResistanceReference(s)
Glycine15TryptophanMethotrexate nih.gov
Leucine22Arginine, PhenylalanineMethotrexate mdpi.comnih.gov
Phenylalanine31Tryptophan, SerineMethotrexate mdpi.comnih.gov
Phenylalanine34Not SpecifiedMethotrexate mdpi.com
Glutamine35Glutamic AcidMethotrexate mdpi.com
Arginine70Not SpecifiedMethotrexate mdpi.com
Valine115Not SpecifiedMethotrexate mdpi.com

The development of a resistant cell population is fundamentally a process of selection. karger.com When a population of cells is exposed to a cytotoxic agent like aminopterin, the vast majority of sensitive cells are killed. However, pre-existing "natural resistors" or cells that acquire spontaneous mutations conferring resistance can survive and proliferate. karger.com This selection of resistant clones is considered a primary reason for the eventual failure of antifolate therapy. karger.com In laboratory settings, aminopterin is used as a powerful selective agent. For instance, HAT medium, which contains aminopterin, is used to select for cells that have a functional purine (B94841) salvage pathway. tandfonline.com This process can lead to the recovery of clones with different resistance phenotypes; studies have shown that selection in aminopterin-containing media can yield not only cells with a restored metabolic pathway but also double mutants that are resistant to both the selection agent and aminopterin itself. nih.gov

Physiological Adaptations Contributing to this compound Resistance

Beyond direct genetic changes in tumor cells, physiological adaptations in the host may also contribute to the development of drug resistance. karger.com Studies in non-tumor-bearing rats have shown that, in addition to mutation and selection, physiological adaptation can play a role in aminopterin resistance. karger.com This research demonstrated that some animals are inherently more "resistant" to the drug's effects, and that pretreating animals with low doses of aminopterin could increase their survival time, suggesting an adaptive process. karger.com Such adaptations could involve systemic changes in the metabolism or detoxification of the drug, or the synthesis of "antidotes" that counteract its effects within the host. karger.com In cell culture, selection with aminopterin has been shown to induce a multidrug resistance phenotype as a secondary response, indicating a broader physiological adaptation at the cellular level. nih.gov

Alterations in Cellular Transport and Metabolism Affecting this compound Efficacy

The effectiveness of aminopterin is highly dependent on its ability to enter and remain inside the target cell at a sufficient concentration. Mechanisms that limit its intracellular accumulation or persistence are therefore key drivers of resistance.

A critical factor in drug resistance is the active removal of cytotoxic compounds from the cell by efflux pumps. cuni.cz Members of the ATP-binding cassette (ABC) transporter superfamily, including the multidrug resistance-associated proteins (MRP1-5) and the breast cancer resistance protein (BCRP/ABCG2), are capable of exporting a wide range of substrates, including antifolates. cuni.cz Overexpression of these transporters can lead to significant resistance by reducing the intracellular concentration of the drug. cuni.cz While aminopterin itself has been studied less extensively than methotrexate in this context, it is known that these pumps export methotrexate, and it is possible that there are differences in the affinities of aminopterin and methotrexate for these efflux mechanisms. nih.gov The process of polyglutamylation (discussed below) plays a crucial role in overcoming efflux, as metabolism to even the diglutamate form is known to significantly slow the rate at which classic antifolates are pumped out of the cell. nih.gov

Once inside the cell, aminopterin can be modified by the enzyme folylpolyglutamyl synthase (FPGS), which adds glutamate (B1630785) residues to the molecule. cancernetwork.comresearchgate.net This process, known as polyglutamylation, is critical for the drug's efficacy as it traps the antifolate inside the cell by preventing its efflux and can also enhance its inhibitory activity against other folate-dependent enzymes. cancernetwork.comcuni.cz

A reduction in polyglutamylation is a well-established mechanism of resistance. cancernetwork.com This can occur due to decreased activity of the FPGS enzyme. cuni.cz However, aminopterin shows distinct properties compared to its analogue, methotrexate. Aminopterin has a significantly higher affinity for FPGS—reportedly 20-fold greater than that of methotrexate. nih.gov This leads to more consistent and efficient metabolism of aminopterin into its polyglutamated forms. nih.govresearchgate.net In vitro studies with leukemic blasts have shown that the conversion of aminopterin to at least its diglutamate form is more consistent than for methotrexate. researchgate.net Interestingly, lineage-specific differences in polyglutamylation patterns have been observed; blasts from patients with B-lineage acute lymphoblastic leukemia (ALL) tend to produce longer-chain polyglutamates of aminopterin compared to those from T-phenotype ALL or acute myeloid leukemia (AML). nih.gov

Toxicological and Teratogenic Mechanisms of Aminopterine

Mechanisms of Aminopterine-Induced Teratogenesis

This compound is a well-documented teratogen, capable of inducing severe congenital malformations, collectively known as the fetal aminopterin (B17811) syndrome, particularly when exposure occurs during the first trimester of pregnancy. mhmedical.comwikipedia.org The teratogenic effects of this compound were first suggested by reports of malformations in abortuses from women who had been administered the drug to induce abortion. oup.comannualreviews.org These abnormalities often include growth retardation, abnormal cranial ossification, hydrocephalus, cleft palate, and limb defects. annualreviews.orgnih.gov

Folate Antagonism and Developmental Consequences

The primary mechanism of this compound's teratogenicity lies in its role as a folate antagonist. oup.com this compound is a synthetic derivative of pterin (B48896) and functions as an enzyme inhibitor by competitively binding to the folate binding site of dihydrofolate reductase (DHFR). wikipedia.orgdrugbank.com This binding is highly effective and blocks the synthesis of tetrahydrofolate (THF), the biologically active form of folic acid. wikipedia.orgdrugbank.com

THF is a crucial cofactor in the synthesis of nucleotide precursors, which are essential for the production of DNA, RNA, and proteins. wikipedia.orgdrugbank.com By inhibiting DHFR, this compound leads to a depletion of these precursors, thereby disrupting DNA synthesis, repair, and methylation. wikipedia.orgoup.com Rapidly proliferating tissues, such as those in a developing embryo, have a high requirement for DNA synthesis and are therefore particularly vulnerable to the effects of folate deficiency. oup.com The disruption of these fundamental cellular processes during critical periods of organogenesis leads to the wide array of birth defects observed in fetal aminopterin syndrome. core.ac.uk

Studies in rats have demonstrated that aminopterin administration during pregnancy leads to fetal death and interferes with nucleic acid metabolism in the developing fetus. nih.gov The consequences of this folate antagonism are severe and can include neural tube defects, craniofacial abnormalities, and limb malformations. oup.comrnlkwc.ac.in

Molecular and Cellular Pathways Underlying Teratogenic Effects

The developmental consequences of this compound-induced folate deficiency are mediated through several interconnected molecular and cellular pathways. These pathways are critical for the proper formation of various embryonic structures.

Neural crest cells (NCCs) are a transient, multipotent cell population in the developing embryo that gives rise to a diverse range of cell types, including neurons, glia, melanocytes, and the cartilage and bone of the craniofacial skeleton. frontiersin.orgnih.gov The proper migration, proliferation, and differentiation of NCCs are essential for normal craniofacial development. oup.comfrontiersin.org

Folate is critical for normal neural crest development. In vivo and in vitro experiments have shown that altered levels of folate can lead to abnormalities in cardiac neural crest cell migration, differentiation, and cell cycle progression. oup.com this compound's disruption of folate metabolism can therefore severely impact NCC development, leading to craniofacial malformations such as micrognathia (small jaw), hypertelorism (widely spaced eyes), and cleft palate, which are characteristic features of fetal aminopterin syndrome. mhmedical.comoup.com The disruption of NCC development is considered a key mechanism underlying the teratogenic effects of various compounds, including folate antagonists. oup.com

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidants, is another significant mechanism implicated in the teratogenicity of various drugs. oup.comamazonaws.com While the direct link between this compound and oxidative stress is still being fully elucidated, it is known that folate metabolism and oxidative stress are interconnected.

High levels of ROS can damage essential cellular components like DNA, proteins, and lipids, which is particularly detrimental during embryonic development when antioxidant defenses are not fully mature. amazonaws.comfrontiersin.org This can lead to a wide range of birth defects, including skeletal deformities, limb defects, and neural tube anomalies. amazonaws.com Some studies suggest that drugs can induce oxidative stress, which may be their primary teratogenic mechanism. oup.com

Vascular disruption, leading to hemorrhage and subsequent tissue damage and abnormal development, is another proposed mechanism of teratogenesis for some drugs. oup.com This can result in defects such as limb reduction anomalies and other structural malformations. While the direct role of aminopterin in causing vascular disruption is not as well-defined as its role in folate antagonism, it is a recognized teratogenic mechanism that can be triggered by various chemical exposures. oup.comdiva-portal.org

Physiological Impacts of this compound Toxicity

Beyond its teratogenic effects, this compound is a highly toxic compound with a range of physiological impacts. In animal studies, this compound has been shown to cause anorexia, severe diarrhea, atrophy of the thymus and spleen, and inhibition of myeloid cell development in the bone marrow. ashpublications.org In humans, symptoms of exposure can include nausea, vomiting, anorexia, fever, inflammation of the oral mucosa and pharynx, skin rashes, and gastrointestinal hemorrhage. wikipedia.org High doses can lead to renal failure. wikipedia.org

The toxicity of aminopterin is directly related to its potent inhibition of dihydrofolate reductase, leading to systemic folate deficiency. wikipedia.orgnih.gov This impacts all rapidly dividing cells in the body, not just those of a developing fetus, leading to the observed toxic effects on the gastrointestinal tract, bone marrow, and other tissues.

Myelosuppressive Effects and Hematological Abnormalities

This compound's primary toxicological action is centered on its potent antifolate activity, which leads to significant myelosuppression, the suppression of blood cell production in the bone marrow. nih.gov This occurs because this compound inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotide precursors necessary for DNA, RNA, and protein synthesis. wikipedia.orgdrugbank.com Tissues with high rates of cellular proliferation, such as the bone marrow, are particularly vulnerable to the effects of this inhibition. ccjm.org

The resulting bone marrow failure can be a direct consequence of the drug's myelosuppressive effects. nih.gov Chemotherapy-induced myelosuppression typically manifests as neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells or hemoglobin). unimus.ac.id In clinical studies involving aminopterin, adverse events were predominantly linked to marrow failure. nih.gov For instance, in trials with patients having refractory acute leukemia, therapy with aminopterin led to a tendency for peripheral blast counts to decrease. nih.gov Conversely, hemoglobin and platelet counts sometimes showed a tendency to increase during therapy, potentially reflecting a complex response in the context of treating underlying leukemia. nih.gov

The hematological abnormalities induced by this compound are a direct extension of its mechanism of action on rapidly dividing hematopoietic stem cells. The interruption of DNA synthesis prevents the normal maturation and proliferation of these cells, leading to a decline in circulating blood cells. This can result in complications such as neutropenic sepsis, a life-threatening infection due to a lack of neutrophils. nih.gov

Table 1: Hematological Effects of this compound

Hematological ParameterObserved Effect in this compound TherapyUnderlying Mechanism
Peripheral Blast Counts Tendency to decrease nih.govInhibition of leukemic cell proliferation.
Hemoglobin Tendency to increase in some leukemia patients nih.govPotentially reflects a positive response to leukemia treatment, allowing for recovery of normal erythropoiesis.
Platelets Tendency to increase in some leukemia patients nih.govMay indicate a partial recovery of megakaryocyte function as leukemic burden decreases.
Neutrophils General decrease (Neutropenia) unimus.ac.idInhibition of granulopoiesis in the bone marrow due to blocked DNA synthesis.

Gastrointestinal and Hepatic Impacts

The toxicological effects of this compound extend to other tissues with high cell turnover rates, notably the gastrointestinal (GI) tract and the liver.

Gastrointestinal Impacts: The cells lining the gastrointestinal tract are in a constant state of renewal, making them highly susceptible to the anti-proliferative effects of this compound. This can lead to a range of GI toxicities. Symptoms include inflammation of the oral mucosa (stomatitis) and the pharynx (pharyngitis). wikipedia.org In more severe cases, gastrointestinal hemorrhage can occur. wikipedia.org Nausea and vomiting are also common symptoms of exposure. wikipedia.org

Hepatic Impacts: this compound is known to be hepatotoxic, capable of causing significant liver injury. nih.gov Long-term therapy has been associated with the development of fatty liver disease, fibrosis (the formation of scar tissue), and cirrhosis (advanced scarring and disruption of liver architecture). nih.govpharmaceutical-journal.com One of the proposed mechanisms for this hepatotoxicity is the depletion of hepatic folate stores. nih.gov

Serum aminotransferase levels, such as alanine (B10760859) aminotransferase (ALT), are often elevated following this compound administration, indicating hepatocellular damage. nih.gov While these elevations can be transient with high-dose therapy, long-term, low-dose administration is linked to the more insidious development of hepatic fibrosis. nih.govnih.gov This progressive fibrosis can occur even without significant elevations in liver enzymes, making it difficult to monitor. nih.gov Drug-induced liver injury can manifest in various ways, including acute hepatitis, cholestasis (reduced bile flow), and in severe cases, acute liver failure. pharmaceutical-journal.commedlineplus.gov

Table 2: Hepatic Impacts of this compound

Type of Hepatic InjuryDescriptionAssociated Findings
Hepatocellular Damage Injury to the primary liver cells (hepatocytes). medlineplus.govElevated serum aminotransferase (ALT) levels. nih.gov
Fatty Liver Disease Accumulation of fat within liver cells. nih.govA known consequence of long-term methotrexate (B535133) therapy, a related antifolate. nih.gov
Fibrosis Excessive accumulation of scar tissue in the liver. nih.govpharmaceutical-journal.comCan progress insidiously with long-term use. nih.gov
Cirrhosis Advanced stage of liver scarring and structural disruption. nih.govpharmaceutical-journal.comCan lead to liver decompensation and portal hypertension. nih.gov

Species-Specific Susceptibility in Toxicological Responses

The toxicity of this compound exhibits significant variation across different species, a phenomenon largely attributed to differences in metabolic pathways. annualreviews.org The primary metabolic process influencing this variability is the 7-hydroxylation of the drug, a detoxification step catalyzed by the enzyme hepatic aldehyde oxidase. annualreviews.org

There is a rough inverse correlation between a species' ability to hydroxylate antifolates like aminopterin and the drug's toxicity in that species. annualreviews.org For example, rabbits and guinea pigs possess a high capacity to metabolize this compound through hydroxylation. annualreviews.org This efficient metabolic breakdown leads to significantly lower toxicity in these animals. annualreviews.org

In contrast, species such as humans, rats, and mice have a very limited ability to perform this metabolic conversion. annualreviews.org In these species, little metabolism of this compound is detected, and the majority of an administered dose is excreted from the body unchanged. annualreviews.org This lack of effective detoxification contributes to the higher and more unpredictable toxicity observed in humans. nih.gov This species-specific difference in drug response is a critical factor in preclinical toxicological studies and highlights the challenges of extrapolating animal data to predict human toxicity accurately. jst.go.jpwho.int

Table 3: Species-Specific Metabolism and Toxicity of this compound

SpeciesAbility to Hydroxylate this compoundResulting Toxicity LevelReference
Rabbit High (for the related compound Methotrexate)Low annualreviews.org
Guinea Pig HighLow annualreviews.org
Human Low / NegligibleHigh annualreviews.org
Rat Low / NegligibleHigh annualreviews.org
Mouse Low / NegligibleHigh annualreviews.org

Development and Research of Aminopterine Analogues

Design Principles for Novel Antifolate Derivatives

The design of novel antifolate derivatives is guided by a deep understanding of the structure and function of dihydrofolate reductase (DHFR), the primary target of aminopterine. Key design principles include:

Structural Modifications: Alterations to the pteridine (B1203161) ring, the p-aminobenzoyl moiety, or the glutamate (B1630785) portion of the this compound molecule can significantly impact its binding affinity for DHFR and its transport into cells. nih.gov

Enhanced Cellular Uptake: Modifications that increase the affinity of the analogues for the reduced folate carrier (RFC) system, the primary mechanism for folate and antifolate transport into mammalian cells, are a key focus. nih.gov

Increased Polyglutamylation: The intracellular conversion of antifolates to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS) is crucial for their retention and prolonged inhibitory activity. Analogues with enhanced substrate activity for FPGS are therefore desirable. nih.gov

Overcoming Resistance: The development of analogues that can circumvent common mechanisms of resistance to classical antifolates, such as impaired transport or decreased polyglutamylation, is a major goal. cancernetwork.com

Selective Toxicity: A critical aim is to design compounds that exhibit greater toxicity toward tumor cells while sparing normal tissues. This can be achieved by exploiting differences in transport, metabolism, or enzyme characteristics between malignant and healthy cells. cancernetwork.comnih.gov

Synthesis and Biological Evaluation of this compound Analogues

Numerous this compound analogues have been synthesized and evaluated for their biological activity. These can be broadly categorized based on the position of the modification in the this compound scaffold.

5-Deaza this compound Series

The replacement of the nitrogen atom at the 5-position of the pteridine ring with a carbon atom has yielded a series of 5-deaza this compound analogues.

Synthesis: The synthesis of 5-deazaaminopterin (B8673772) and its 5-methyl analogue has been achieved through a multi-step process involving the transformation of a pyrimidine (B1678525) ring into a pyrido[2,3-d]pyrimidine (B1209978) ring system. nih.gov An alternative synthesis involves the reductive condensation of 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine with diethyl N-(4-aminobenzoyl)-L-glutamate, followed by ester hydrolysis. sigmaaldrich.com

Biological Evaluation: 5-deazaaminopterin analogues have demonstrated significant anticancer activity in both in vitro and in vivo models. nih.gov Notably, 5-methyl-5-deaza analogues have shown growth inhibitory properties similar to or even greater than the parent compounds, aminopterin (B17811) and methotrexate (B535133). nih.govsigmaaldrich.com For instance, 5-deaza-5-n-propylaminopterin was identified as a promising candidate with potent antiproliferative effects. portico.org

8-Deaza this compound Series

Modification at the 8-position of the pteridine ring has also been explored to generate novel antifolates.

Synthesis: A general method for synthesizing 8-deaza analogues of aminopterin involves the construction of the tetrahydrofolate skeleton via an aziridine (B145994) intermediate, which avoids byproducts associated with traditional methods. nih.gov Another approach involves the catalytic reduction of the pyridine (B92270) ring of diethyl 8-deaza aminopterin. nih.gov

Biological Evaluation: Novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been synthesized and evaluated for their cytotoxicity and inhibition of human DHFR. nih.gov While some of these analogues showed activity, they were generally found to be less potent than methotrexate in preclinical studies. nih.gov

10-Deaza this compound Series (e.g., 10-methyl, 10-ethyl, 10,10-dimethyl derivatives)

The substitution of the nitrogen at the 10-position with a carbon atom, often accompanied by alkylation, has been a particularly fruitful area of research.

Synthesis: The synthesis of 10-deazaaminopterin (B1664510) derivatives, such as those with heteroarylcarbonyl moieties replacing the aminobenzoic acid portion, has been reported. portico.org The synthesis of resolved carbon-10 (B1256599) diastereomers of 10-methyl- and 10-ethyl-10-deazaminopterin has also been accomplished. acs.org

Biological Evaluation: Analogues with alkyl substitutions (methyl or ethyl) at the 10-position of 10-deazaaminopterin have shown marked superiority over methotrexate in various murine tumor models. nih.govbohrium.com Edatrexate (10-ethyl-10-deaza-aminopterin) is a notable example that has undergone clinical investigation. cancernetwork.com It exhibits greater uptake and retention in tumor cells compared to normal cells. cancernetwork.com

Comparative Studies of this compound Analogues with Parent Compound

Direct comparisons of the efficacy and potency of this compound analogues with the parent compound are essential for identifying superior therapeutic candidates.

Efficacy and Potency in Preclinical Models

Preclinical studies in various cancer cell lines and animal models have provided valuable insights into the relative performance of these analogues.

10-Deaza Analogues: Folate analogues in the 10-deaza-aminopterin series have demonstrated significantly greater efficacy than methotrexate against a range of murine ascites and solid tumors. nih.govbohrium.com Specifically, 10-alkylated derivatives of 10-deaza-aminopterin achieved a several-fold greater reduction in tumor burden in L1210 and S180 ascites tumors compared to methotrexate. nih.gov Against the E0771 tumor, 10-deaza-aminopterin was twice as effective, and the 10-ethyl derivative was more than five times more effective than methotrexate in slowing tumor growth. nih.govbohrium.com

5-Deaza Analogues: The 5-methyl-5-deaza analogues of aminopterin and methotrexate exhibited biological properties largely similar to their parent compounds in terms of DHFR inhibition and cellular transport in L1210 cells. nih.govsigmaaldrich.com However, certain analogues were found to be approximately 10 times more growth inhibitory than methotrexate. nih.govsigmaaldrich.com In vivo studies in mice with P388 leukemia showed that these analogues had activity comparable to methotrexate, with one potent analogue achieving the same therapeutic response at a quarter of the dose. sigmaaldrich.com

8-Deaza Analogues: The most potent of the synthesized novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives was found to be 4- to 10-fold less effective than methotrexate against four different tumor cell lines, and its inhibitory effect on DHFR was about 17-fold weaker. nih.gov

Table of Research Findings on this compound Analogues

Analogue SeriesKey FindingsReference(s)
5-Deaza this compound - Significant in vitro and in vivo anticancer activity. nih.gov - 5-methyl analogues showed similar or greater growth inhibition than parent compounds. nih.govsigmaaldrich.com - 5-deaza-5-n-propylaminopterin identified as a potent candidate. portico.org nih.govnih.govsigmaaldrich.comportico.org
8-Deaza this compound - Synthesized derivatives showed cytotoxicity but were less potent than methotrexate. nih.gov - The most potent analogue was 4-10 times less effective than methotrexate in cell lines and 17 times weaker against DHFR. nih.gov nih.gov
10-Deaza this compound - Markedly superior efficacy compared to methotrexate in murine tumor models. nih.govbohrium.com - 10-alkylated derivatives were the most effective in this series. nih.gov - 10-ethyl derivative (Edatrexate) showed enhanced uptake and retention in tumor cells. cancernetwork.com cancernetwork.comnih.govbohrium.com

Differences in Cellular Transport and Metabolism

The therapeutic efficacy and selectivity of this compound and its analogues are critically dependent on their transport into cells and subsequent intracellular metabolism. Modifications to the chemical structure of this compound can significantly alter these processes, leading to variations in drug accumulation, retention, and ultimately, cytotoxic activity.

The primary mechanism for cellular uptake of classical folate analogues like this compound is the reduced folate carrier (RFC), a facilitative transporter. nih.gov Another transport system, the membrane-associated folate receptor (MFR), also plays a role in the delivery of folate-based drugs. mdpi.com Once inside the cell, these compounds are typically metabolized into poly-γ-glutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This polyglutamylation is a crucial step, as it traps the drug inside the cell and can increase its inhibitory activity against target enzymes. nih.gov

Research into this compound analogues has revealed significant differences in their interaction with these transport and metabolic pathways:

Structural Modifications at the N10 and C10 Positions: Alkylation at the N10 and C10 positions of 4-amino folates has been shown to directly affect mediated membrane transport. While these changes have little effect on the inhibition of the target enzyme, dihydrofolate reductase (DHFR), they can create differential transport effects between tumor and normal cells. For instance, in certain tumor cell lines (L1210, Ehrlich, and S180), analogues like 10-deaza-aminopterin and its 10-alkyl derivatives exhibited a lower influx Km (a measure of binding affinity for the transporter) compared to methotrexate, indicating a higher affinity for the transport system. Conversely, in normal intestinal epithelial cells, these same modifications reduced the influx potential, suggesting a basis for improved therapeutic selectivity by favoring drug accumulation in tumor cells.

Tetrazole Analogues: Replacing the γ-carboxyl group of aminopterin with a tetrazole ring results in analogues that are more efficiently transported into cells via the RFC. researchgate.net This enhanced uptake leads to greater inhibition of DNA synthesis and cell death at lower extracellular concentrations during prolonged exposure. researchgate.net However, a key metabolic difference is that these tetrazole analogues are not effectively metabolized into poly-γ-glutamyl forms, which are essential for long-term intracellular retention. researchgate.net Their primary mechanism of cell death is still the inhibition of DHFR, but their inability to be retained via polyglutamylation represents a significant metabolic distinction from the parent compound. researchgate.net

Isomeric and Side-Chain Modifications: The development of meta and ortho isomers of aminopterin, as well as analogues with modified side chains, has shown that these structural changes can render the compounds poor substrates for FPGS. mdpi.com These analogues demonstrated negligible inhibition of folic acid polyglutamylation, indicating that the structural alterations were too significant for the drug to bind to the FPGS active site. mdpi.com This lack of polyglutamylation is a major metabolic difference that diminishes their intracellular retention and potency. mdpi.com

In some studies, aminopterin itself has demonstrated more consistent metabolism to polyglutamates in leukemic blasts compared to methotrexate, highlighting inherent differences even between closely related antifolates. nih.gov These findings underscore that cellular transport and metabolism are not uniform across all antifolates and can be strategically manipulated through chemical modifications to develop analogues with potentially superior pharmacological profiles.

Table 1: Cellular Transport and Metabolism of Selected this compound Analogues

Strategies for Mitigating this compound Toxicity through Formulation and Delivery Systems

A significant challenge in the clinical use of this compound is its potential for systemic toxicity. Modern pharmaceutical research focuses on developing advanced formulation and drug delivery systems designed to mitigate these toxic effects while maintaining or enhancing therapeutic efficacy. These strategies aim to control the drug's release, improve its targeting to diseased tissues, and reduce its exposure to healthy cells. ous-research.nomdpi.com Encapsulating chemotherapeutic agents in carriers like nanoparticles can reduce side effects by utilizing passive targeting mechanisms such as the enhanced permeability and retention (EPR) effect in tumors. ous-research.no Furthermore, active targeting can be achieved by decorating the carrier's surface with ligands that bind to receptors overexpressed on cancer cells. nih.gov

Supramolecular Inclusion Complexes

One promising strategy to reduce drug toxicity and improve stability is the formation of supramolecular inclusion complexes, often utilizing cyclodextrins. mdpi.comalfachemic.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate a "guest" molecule, such as a drug like this compound, within their cavity. mdpi.comalfachemic.com

The formation of an inclusion complex can offer several advantages for mitigating toxicity:

Controlled Release: By trapping the drug molecule, the complex can control the rate at which the drug is released, preventing sharp increases in plasma concentration that can lead to adverse effects. mdpi.com

Reduced Local Irritation: For certain administration routes, encapsulation can shield surrounding tissues from the irritating effects of the drug. mdpi.com

Enhanced Stability: The complex can protect the encapsulated drug from degradation, ensuring that a more effective dose reaches the target site without generating potentially toxic degradation byproducts. mdpi.com

Improved Bioavailability: For poorly soluble drugs, complexation can enhance solubility, which may allow for lower doses to be administered, thereby reducing side effects. mdpi.com

While research on specific this compound-cyclodextrin complexes is emerging, the principles of this host-guest chemistry are well-established for reducing the toxicity of various therapeutic agents. mdpi.comresearchgate.net For example, studies with other drugs have shown that inclusion complexes can significantly lower toxicity in normal cells and reduce side effects like gastrointestinal irritation. mdpi.comscielo.br The application of this technology to this compound holds potential for creating safer and more effective treatment formulations.

Nanoparticle-Based Delivery Systems

Nanoparticle-based systems represent a highly versatile platform for improving the delivery of potent drugs like aminopterin. mdpi.comnih.gov These systems can be engineered to release the drug in response to specific physiological conditions, such as the lower pH characteristic of tumor microenvironments, thereby increasing selectivity and reducing systemic toxicity. ous-research.noresearchgate.net

A notable example is the development of a chitosan-coated, aminopterin-loaded zeolitic imidazolate framework (ZIF-90), a type of metal-organic framework. researchgate.nettandfonline.com This system, designated CS@AMT@ZIF-90 (CAZ-90), was designed as a pH-sensitive drug delivery vehicle for breast cancer. researchgate.net Research findings indicate that this nanoparticle system has several features that mitigate toxicity:

pH-Responsive Drug Release: The CAZ-90 nanoparticles demonstrate target-selective release, releasing a significantly higher amount of aminopterin in an acidic environment (like that of a tumor) compared to a normal physiological pH. researchgate.net

Low Toxicity to Normal Cells: In vitro studies showed that the CAZ-90 formulation had low toxicity to normal human umbilical vein endothelial cells (HUVECs). researchgate.net

High Efficacy Against Cancer Cells: Despite its low toxicity to normal cells, the formulation effectively inhibited the growth of various breast cancer cell lines (4T1, MDA-MB-231, and MCF-7) and induced cell cycle arrest and death. researchgate.net

High Drug Loading and Biocompatibility: The system showed high aminopterin drug loading capacity and excellent biocompatibility, making it a promising candidate for further development. researchgate.nettandfonline.com

Other types of nanoparticles, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, have also been extensively explored for the delivery of the related antifolate, methotrexate, demonstrating the broad applicability of nanocarrier strategies for this class of drugs. mdpi.com These systems enhance drug delivery through passive and active targeting, sustained release, and improved bioavailability, all of which contribute to a more favorable toxicity profile. mdpi.comnih.gov

Table 2: Research Findings for Chitosan-Coated Aminopterin-Loaded Zeolitic Imidazolate Framework (CAZ-90)

Methodological Approaches in Aminopterine Research

In Vitro Research Models

In vitro methodologies provide controlled environments to investigate the cellular and molecular effects of aminopterin (B17811). These models are fundamental for dissecting specific interactions and pathways without the complexities of a whole organism.

Cell culture systems are a cornerstone of aminopterin research, allowing for the direct assessment of its cytotoxic effects on cancer cells. Murine leukemia cell lines, such as L1210, and human leukemic cell lines, including CCRF-CEM, have been extensively used. aacrjournals.orgresearchgate.netnih.gov In these systems, the potency of aminopterin is often quantified by its IC50 value, which represents the concentration required to inhibit cell growth by 50%.

Research has consistently demonstrated the high potency of aminopterin against various leukemia cell lines. For instance, in a 3-hour clonogenic assay, aminopterin was found to be 3- to 10-fold more potent than methotrexate (B535133) against murine L1210 leukemia cells. aacrjournals.org Similarly, against the human Manca B-cell leukemia line, it was 7- to 14-fold more potent than methotrexate. aacrjournals.org Studies on human leukemic lymphoblasts (CCRF-CEM) have reported IC50 values for aminopterin as low as 3 nM. medchemexpress.com The cytotoxic effects in these cell lines are often correlated with the inhibition of DNA synthesis and the induction of apoptosis. nih.gov In comparative studies using a panel of pediatric leukemia and lymphoma cell lines, aminopterin consistently showed lower IC50 values (median of 17 nM) compared to methotrexate (median of 78 nM) after a 120-hour exposure. nih.gov

Cytotoxicity of Aminopterin in Various Leukemia Cell Lines
Cell LineOrganismIC50 Value (nM)Assay ConditionsReference
L1210MurineMore potent than Methotrexate by 3-10 fold3-hour clonogenic assay aacrjournals.org
MancaHumanMore potent than Methotrexate by 7-14 fold3-hour clonogenic assay aacrjournals.org
Sarcoma 180MurineMore potent than Methotrexate by 40-80 fold3-hour clonogenic assay aacrjournals.org
CCRF-CEMHuman3DHFR as primary target medchemexpress.com
CCRF-CEMHuman4.472-hour exposure medchemexpress.com
Pediatric Leukemia/Lymphoma Cell Lines (Median)Human17120-hour exposure nih.gov

Enzyme inhibition assays are critical for understanding the direct molecular targets of aminopterin. The primary target is dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. selleckchem.comselleckchem.com Aminopterin is a potent competitive inhibitor of DHFR, binding to the enzyme with high affinity and preventing the reduction of dihydrofolate to tetrahydrofolate. selleckchem.comselleckchem.com

Spectrophotometric assays are commonly used to measure the kinetics of DHFR inhibition. These studies have determined the inhibition constant (Ki) of aminopterin for DHFR to be in the picomolar range, indicating extremely tight binding. For example, a Ki of 3.7 pM for human recombinant DHFR has been reported. selleckchem.comnih.gov In comparative studies, aminopterin consistently exhibits a lower Ki value than methotrexate, signifying a higher binding affinity. nih.gov

Inhibition of Key Enzymes by Aminopterin
EnzymeOrganism/SourceInhibition Constant (Ki)Comparative NotesReference
Dihydrofolate Reductase (DHFR)Human (recombinant)3.7 pMKi for Methotrexate is 4.8 pM nih.gov
Dihydrofolate Reductase (DHFR)Wuchereria bancrofti2.1 nMKi for Methotrexate is 1.2 nM plos.orgresearchgate.net
Folylpolyglutamate Synthetase (FPGS)Human Liver-Better inhibitor than Methotrexate nih.gov
Folylpolyglutamate Synthetase (FPGS)Beef Liver25 µM (Km)Km for Methotrexate is 100 µM; Aminopterin is a better substrate. nih.gov

The efficacy of aminopterin is heavily dependent on its transport into cells and its subsequent intracellular metabolism. Studies focusing on these processes utilize radiolabeled compounds to trace their movement and transformation within the cell.

Aminopterin enters cells primarily through the reduced folate carrier (RFC). aacrjournals.org Kinetic analyses in L1210 leukemia cells have shown that this transport is an active, carrier-mediated process. aacrjournals.org The Michaelis constant (Km) for aminopterin influx into L1210 cells via the RFC has been determined to be approximately 1.2 µM, indicating a high affinity of the carrier for the drug. aacrjournals.org This affinity is notably higher than that for methotrexate. aacrjournals.org

Once inside the cell, aminopterin is metabolized to polyglutamated forms by the enzyme FPGS. aacrjournals.orgnih.gov This process is crucial as it leads to prolonged intracellular retention and enhanced cytotoxicity. aacrjournals.org In L1210 cells, aminopterin is readily converted to polyglutamates, with the diglutamate form being particularly predominant. aacrjournals.org In vitro studies comparing aminopterin and methotrexate have shown that aminopterin exhibits more consistent metabolism to polyglutamates in leukemic blasts. researchgate.net

Cellular Transport and Metabolism of Aminopterin in L1210 Cells
ParameterValue/ObservationSignificanceReference
Transport MechanismReduced Folate Carrier (RFC)Primary route of cellular entry. aacrjournals.org
Influx Km (L1210 cells)1.2 µMIndicates high affinity for the RFC, higher than Methotrexate. aacrjournals.org
Intracellular MetabolismConversion to polyglutamates by FPGS.Enhances intracellular retention and cytotoxicity. aacrjournals.orgnih.gov
Predominant MetaboliteAminopterin diglutamateA major form of the drug retained within the cell. aacrjournals.org

In Vivo Research Models

In vivo models, primarily using animals, are indispensable for evaluating the therapeutic efficacy and potential toxicity of aminopterin in a complex biological system.

Murine leukemia models, particularly those using the L1210 cell line, have been instrumental in assessing the in vivo antitumor activity of aminopterin. aacrjournals.orgnih.govmeliordiscovery.com In these models, mice are inoculated with leukemia cells and then treated with the drug to evaluate its effect on survival. aacrjournals.org

Therapy trials in mice with L1210 leukemia have confirmed the efficacy of aminopterin, demonstrating a significant increase in the lifespan of treated animals compared to controls. aacrjournals.org For example, treatment with aminopterin resulted in a 75% increase in lifespan at its maximum tolerated dose range. aacrjournals.org Comparative studies have shown that while aminopterin is potent, derivatives like methotrexate can sometimes offer a better therapeutic index in these models. aacrjournals.orgnih.gov However, both aminopterin and methotrexate have been shown to significantly extend the event-free survival of mice bearing several xenografts of acute lymphoblastic leukemia. nih.gov

Efficacy of Aminopterin in Murine L1210 Leukemia Model
Animal ModelTreatment RegimenEfficacy OutcomeReference
Mice with L1210 ascites0.15 to 0.3 mg/kg s.c. every other day75% increase in life span aacrjournals.org
Mice with ALL xenograftsNot specifiedSignificantly extended event-free survival, equivalent to Methotrexate in 3 of 4 xenografts. nih.gov

The assessment of toxicity and teratogenicity is a critical component of aminopterin research, given its potent biological effects. Various animal models have been used for this purpose, including rats, mice, and dogs. scbt.comscialliconsulting.comwikipedia.org

Acute toxicity studies have determined the LD50 (lethal dose for 50% of subjects) of aminopterin in rodents. The oral LD50 in mice is reported as 3 mg/kg, while the intraperitoneal LD50 is 1.9 mg/kg for mice and 3 mg/kg for rats. scbt.comtoku-e.com

The teratogenic potential of aminopterin is well-documented. scialliconsulting.comresearchgate.netnih.gov Studies in pregnant rats have shown that administration of aminopterin can lead to a range of developmental defects. nih.gov These findings in animal models were crucial in understanding the risks associated with aminopterin exposure during pregnancy, leading to the characterization of "fetal aminopterin syndrome." researchgate.netnih.gov The types of malformations observed in animals, such as skeletal and neural tube defects, often mirror those seen in human cases. researchgate.netnih.gov

Toxicity and Teratogenicity of Aminopterin in Animal Models
Animal ModelStudy TypeKey FindingsReference
MouseAcute Toxicity (LD50)Oral: 3 mg/kg; Intraperitoneal: 1.9 mg/kg scbt.com
RatAcute Toxicity (LD50)Intraperitoneal: 3 mg/kg scbt.com
RatTeratogenicityInduces a spectrum of malformations, contributing to the understanding of fetal aminopterin syndrome. nih.gov
DogToxicity ReversalLethality from aminopterin could be prevented by simultaneous administration of high doses of folic acid. wikipedia.org

Clinical Research Methodologies

The clinical investigation of aminopterine, a potent folate antagonist, has evolved significantly since its initial use. Methodological approaches in its research have been refined to rigorously evaluate its efficacy and understand its behavior in the human body. This section details the designs of early and modern clinical trials and the analytical methods used to assess its pharmacokinetic and pharmacodynamic profiles.

Phase I and Phase II Trial Designs

Clinical trials of this compound have been conducted for various conditions, primarily focusing on oncological and autoimmune diseases. The design of these trials has been crucial in determining the potential therapeutic role of the compound.

Phase I trials are designed to assess the safety, determine a safe dosage range, and identify side effects of a new treatment. ccjm.org A primary goal is to find the maximum tolerated dose (MTD). ccjm.org For this compound, Phase I trials have been crucial in establishing a safe dose for further studies, with mucosal toxicity often being the dose-limiting factor. nih.gov For instance, a Phase I trial in patients with refractory malignancies started with a specific dose of this compound and adjusted it based on observed toxicities, leading to the determination of the MTD with the addition of leucovorin rescue. nih.gov

Phase II trials evaluate the effectiveness of a drug for a specific indication and further assess its safety. ccjm.org These trials are typically conducted in a specific patient population to see if the drug has the desired therapeutic effect. ccjm.org this compound has been the subject of Phase II trials for conditions such as refractory acute leukemia, rheumatoid arthritis, and psoriasis. nih.govdrugbank.comdrugbank.com

A notable Phase II trial for refractory acute leukemia was an open-label, single-agent, noncomparative study. nih.gov Patients were stratified into three groups: children with acute lymphoblastic leukemia (ALL), adults with ALL, and patients with acute myeloid leukemia (AML). nih.govnih.gov This design allowed researchers to assess the antileukemic activity of this compound in distinct patient populations. nih.gov

For rheumatoid arthritis, a Phase II trial was designed as a double-blind, randomized, placebo-controlled, dose-ranging study. clinicaltrials.gov This design is considered a gold standard for minimizing bias and determining the efficacy of different dosages. clinicaltrials.gov Similarly, a Phase 2 trial for moderate-to-severe psoriasis was a multi-center, randomized, double-blind, placebo-controlled study. medpath.com

The table below summarizes key aspects of various clinical trial designs for this compound.

Trial Phase Indication Trial Design Key Features Reference(s)
Phase IRefractory MalignanciesDose-escalationDetermine Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT). nih.gov nih.gov
Phase IPsoriasisPharmacokinetic StudyAssess the pharmacokinetics of aminopterin in patients with moderate to severe psoriasis. drugbank.com drugbank.comnih.gov
Phase IIRefractory Acute LeukemiaOpen-label, single-agent, noncomparativeStratified by age and leukemia type (ALL, AML). nih.govnih.gov nih.govnih.gov
Phase IIRheumatoid ArthritisDouble-blind, randomized, placebo-controlled, dose-rangingCompared two different doses of this compound with a placebo. clinicaltrials.gov drugbank.comclinicaltrials.gov
Phase IIPsoriasisMulti-center, randomized, double-blind, placebo-controlledInvestigated the safety and efficacy of once-weekly oral this compound. medpath.com drugbank.commedpath.com

Pharmacokinetic and Pharmacodynamic Analyses in Clinical Settings

Pharmacokinetic (PK) studies focus on what the body does to a drug, including its absorption, distribution, metabolism, and excretion. datapharmaustralia.com Pharmacodynamic (PD) studies, on the other hand, examine what the drug does to the body. datapharmaustralia.com Both analyses are critical in the clinical development of this compound.

Pharmacokinetic analyses of this compound have consistently demonstrated its good oral bioavailability. nih.govnih.gov In a Phase I trial with refractory malignancies, the oral bioavailability was found to be 83.5% ± 8.3% in matched subjects. nih.gov This high bioavailability is an advantage over methotrexate, another folate antagonist. nih.gov The mean area under the curve (AUC), a measure of total drug exposure over time, was found to be comparable after intravenous and oral administration in one study. nih.gov Specifically, the mean AUC for intravenous administration was 1.20 ± 0.09 µmol x h/L, and for oral administration, it was 1.05 ± 0.14 µmol x h/L. nih.gov In another study on patients with refractory acute leukemia, the mean AUC after oral dosing was 0.52 ± 0.03 µmol hour/L. nih.govnih.gov The half-life of this compound was determined to be 3.64 ± 0.28 hours in one study. nih.gov

Pharmacodynamic studies of this compound have aimed to understand its mechanism of action and its effects on the body. In leukemia research, the in vitro accumulation and metabolism of this compound in leukemic blasts were studied to contrast with methotrexate. nih.govnih.gov These studies revealed that this compound showed more consistent metabolism to polyglutamates by leukemic blasts compared to methotrexate. nih.gov Polyglutamation is a key process for the retention and cytotoxic activity of antifolates. Interestingly, despite these in vitro findings, a direct relationship between this compound pharmacokinetics and clinical response was not observed in a Phase II trial for refractory acute leukemia. nih.govresearchgate.net

The table below presents a summary of key pharmacokinetic parameters of this compound from clinical studies.

Parameter Value Patient Population Reference(s)
Oral Bioavailability83.5% ± 8.3%Refractory Malignancies nih.gov
Mean Area Under the Curve (AUC) - IV1.20 ± 0.09 µmol x h/LRefractory Malignancies nih.gov
Mean Area Under the Curve (AUC) - Oral1.05 ± 0.14 µmol x h/LRefractory Malignancies nih.gov
Mean Area Under the Curve (AUC) - Oral0.52 ± 0.03 µmol hour/LRefractory Acute Leukemia nih.govnih.govresearchgate.net
Half-life (t½)3.64 ± 0.28 hoursRefractory Malignancies nih.gov

Future Directions in Aminopterine Research

Elucidating Unresolved Aspects of Aminopterine's Biological Activity

The primary mechanism of this compound is the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA, RNA, and protein synthesis. drugbank.comyoutube.comwikipedia.org This action depletes the building blocks for rapidly dividing cells, forming the basis of its anticancer effect. wikipedia.orglktlabs.com However, future research aims to clarify aspects of its biological activity that remain unresolved.

One key area of investigation is the full spectrum of its molecular targets. While DHFR is the principal target, computational studies, such as molecular docking, have revealed that this compound may interact with other significant biological molecules. researchgate.net These studies predict strong binding affinities to various receptors involved in cancer and viral processes, suggesting its mechanism may be more complex than solely DHFR inhibition. researchgate.net For instance, research has shown that aminopterin (B17811) uptake and metabolism to polyglutamates can be more consistent and greater than that of methotrexate (B535133) in leukemic blasts, which may contribute to its potency. nih.govnih.govaacrjournals.org

Further research is needed to validate these computational findings and understand the clinical relevance of these secondary interactions. Elucidating these unresolved mechanisms could explain differences in efficacy and toxicity compared to other antifolates and potentially identify new therapeutic applications for this compound. cancernetwork.comnih.gov

Table 1: Predicted Binding Affinities of this compound to Various Biological Targets

Data from molecular docking studies illustrating the potential interactions of this compound beyond its primary target, DHFR. researchgate.net

Biological TargetPredicted Binding Affinity (kcal/mol)Potential Implication
Human Dihydrofolate Reductase (DHFR)-9.7Primary anticancer mechanism
α5β1 Integrin-10.8Anti-angiogenesis, metastasis
αIIBβ3 Integrin-9.0Platelet aggregation, metastasis
DNA-8.2Direct interaction with genetic material
SARS-CoV-2/ACE2 Complex-8.1Antiviral activity
SARS-CoV-2 Main Protease (Mpro)-6.7Antiviral activity

Potential for this compound in Combination Therapies

The foundational concept of combination chemotherapy often involves using drugs with different mechanisms of action to achieve a synergistic effect. mdpi.com this compound has historical roots in this approach, having been used in early "composite cyclic therapy" regimens alongside steroids and alkylating agents for childhood leukemia. mdpi.com Future research is focused on scientifically refining and optimizing this compound's role in multi-agent protocols. nih.govchemimpex.com

Studies have explored combining this compound with other agents, such as 5-fluorouracil (B62378) and various alkylating agents (e.g., cyclophosphamide (B585), cisplatin (B142131), melphalan), in preclinical models. nih.gov The rationale is that this compound's inhibition of folate metabolism can enhance the cytotoxicity of other drugs that target different cellular pathways. For example, a Phase II trial incorporated this compound into a multiagent therapy for children with acute lymphoblastic leukemia (ALL), demonstrating it could be safely used in place of systemic methotrexate. nih.gov

The potential for therapeutic synergism between this compound and agents like cyclophosphamide has been documented in murine tumor models. nih.gov Furthermore, the efficacy of this compound can be influenced by other compounds; for instance, its therapeutic effect can be increased when used with acetazolamide, while folic acid or leucovorin can decrease its efficacy. drugbank.comwikipedia.org Future clinical trials are needed to determine the optimal combinations, scheduling, and patient populations that would benefit most from this compound-containing combination regimens. nih.gov

Development of Next-Generation this compound Derivatives with Improved Therapeutic Profiles

A significant avenue of future research is the design and synthesis of novel this compound derivatives. nih.gov The goal is to create next-generation antifolates that retain or exceed the potency of this compound while exhibiting an improved therapeutic index—meaning greater selectivity for cancer cells and less toxicity to healthy tissues. nih.govnih.gov This effort builds on decades of research into the structure-activity relationships of antifolates. nih.govnih.gov

Several analogs have been developed and investigated. One notable example is 10-ethyl-10-deaza-aminopterin (Edatrexate). nih.gov Preclinical and clinical studies have shown that Edatrexate has greater antitumor activity and less toxicity than methotrexate in certain contexts, such as non-small-cell lung cancer. nih.gov Its efficacy in combination with other agents like cisplatin has also been demonstrated. nih.gov Another derivative, Pralatrexate, was developed to have improved transport into tumor cells and more effective polyglutamation, leading to enhanced cellular retention and cytotoxicity. nih.gov

The development of these derivatives involves modifying the core structure of this compound to alter properties such as cellular uptake, affinity for target enzymes, or metabolism. nih.govmdpi.com The ongoing development of such analogs, including those like 10-propargylaminopterin, represents a promising strategy to broaden the clinical utility of this class of antifolates. nih.govnih.gov

Table 2: Examples of this compound Derivatives in Research

A selection of next-generation this compound analogs developed to enhance therapeutic properties. nih.govnih.govnih.gov

Derivative NameKey Structural ModificationObserved/Potential AdvantageResearch Area Example
Edatrexate (10-ethyl-10-deaza-aminopterin)Modification at the N10 positionGreater preclinical antitumor activity and less myelosuppression compared to methotrexate. nih.govNon-small-cell lung cancer. nih.gov
PralatrexateNovel structural analogHigher affinity for the reduced folate carrier and enhanced polyglutamation. nih.govT-cell lymphoma. nih.gov
10-propargylaminopterinPropargyl group at the N10 positionInvestigated for a potentially better therapeutic index in specific tumor models. nih.govPreclinical studies in L1210 leukemia and S180 ascites. nih.gov

Advanced Methodologies for this compound Research and Drug Development

Future breakthroughs in this compound research will be heavily reliant on the application of advanced scientific methodologies. ccjm.org These technologies allow for a deeper and more efficient investigation into the compound's properties and interactions, accelerating the drug development process. plos.org

Computational and In Silico Methods: Techniques like quantitative structure-property relationship (QSPR) modeling and machine learning are being used to predict the physicochemical properties of this compound and its analogs based on their molecular structure. plos.org Molecular docking and molecular dynamics simulations provide detailed insights into how this compound binds to target proteins at the atomic level, helping to explain its biological activity and guide the design of new derivatives. researchgate.net

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) methods have been developed for the precise analysis and quantification of aminopterin, which is crucial for pharmacokinetic studies and ensuring the purity of drug formulations. aacrjournals.orgsielc.com

Q & A

Q. What is the biochemical role of aminopterine in cell culture systems, and how does it inform experimental design?

this compound, a folic acid antagonist, inhibits dihydrofolate reductase (DHFR), blocking nucleotide synthesis and selecting for cells with functional salvage pathways (e.g., in HAT medium for hybridoma generation). Researchers must optimize this compound concentration (e.g., 0.008 g/L in HAT supplements ) to balance selective pressure and cell viability. Experimental design should include dose-response curves and viability assays to validate effective concentrations .

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

Characterization methods include HPLC for purity analysis, mass spectrometry for identity confirmation, and stability tests under varying storage conditions (e.g., -15°C for long-term storage ). For novel formulations, provide elemental analysis and spectral data (e.g., NMR, IR) to meet reproducibility standards .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s efficacy across different cell lines or model organisms?

Contradictory data may arise from species-specific DHFR affinity or variability in salvage pathway activation. Researchers should:

  • Compare this compound IC50 values across models using standardized assays (e.g., MTT or ATP-based viability tests).
  • Analyze transcriptomic/proteomic data to quantify salvage pathway components (e.g., thymidine kinase).
  • Use PICOT frameworks to structure hypotheses: Population (cell type), Intervention (this compound dose), Comparison (untreated/alternative inhibitors), Outcome (cell viability), Time (exposure duration) .

Q. How can researchers optimize this compound-based selection protocols to minimize off-target effects in gene-editing studies?

  • Co-administration with rescue agents : Use thymidine/hypoxanthine to mitigate cytotoxicity in non-target cells .
  • Temporal dosing : Pulse treatments to reduce chronic stress.
  • Validation controls : Include DHFR-knockout models to confirm on-target effects.
  • Document methodology rigorously, adhering to reporting standards for reagent preparation and cell culture conditions .

Methodological Guidance

What frameworks are suitable for designing this compound-related research questions in translational studies?

Apply the FINER criteria :

  • Feasible : Ensure access to validated this compound batches and relevant cell models.
  • Interesting : Explore mechanisms of resistance (e.g., DHFR mutations).
  • Novel : Investigate this compound’s role in emerging areas like CAR-T cell engineering.
  • Ethical : Adhere to biosafety protocols for handling cytotoxic agents.
  • Relevant : Align with gaps in cancer therapy or autoimmune disease research .

Q. How should researchers analyze datasets with conflicting results on this compound’s cytotoxicity?

  • Triangulate methods : Combine viability assays (e.g., flow cytometry for apoptosis), metabolomics (folate pathway intermediates), and single-cell RNA sequencing.
  • Control for batch variability : Include internal replicates and reference standards.
  • Use HymenopteraMine-like tools to cross-validate gene expression data across public repositories .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound-related experiments to ensure reproducibility?

  • Tabulate critical parameters :
ParameterExample ValueReference
This compound conc.0.008 g/L
Storage temp.-15°C
Cell viability assayATP-based
  • Supplemental files : Include raw data, chromatograms, and step-by-step protocols .
  • Adhere to Beilstein Journal guidelines : Limit main text to five key compounds; archive additional data in supplementary materials .

Literature and Data Integration

Q. How can researchers leverage existing databases to contextualize this compound findings?

  • Use HymenopteraMine for cross-species gene homology analysis (e.g., DHFR orthologs) .
  • Google Scholar alerts : Track citations of seminal papers (e.g., "this compound AND DHFR inhibition") using advanced search operators .
  • Systematic reviews : Apply PRISMA frameworks to synthesize preclinical evidence on this compound’s therapeutic window .

Ethical and Compliance Considerations

Q. What protocols are essential for ethical this compound use in human-derived cell lines?

  • IRB approval : Required for studies involving primary human cells .
  • Material transfer agreements (MTAs) : Secure permissions for proprietary cell lines.
  • Risk assessments : Document handling procedures for cytotoxic agents per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.